molecular formula C21H15N3O4 B11709769 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B11709769
M. Wt: 373.4 g/mol
InChI Key: YSPITFYZJDJPNP-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, which is further substituted with a nitro group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Formation of nitrobenzoxazole oxides

    Reduction: Formation of amino-substituted benzoxazole derivatives

    Substitution: Formation of various substituted benzoxazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H15N3O4/c1-13-2-4-15(5-3-13)21-23-18-12-16(8-11-19(18)28-21)22-20(25)14-6-9-17(10-7-14)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

YSPITFYZJDJPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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